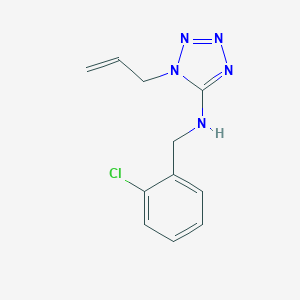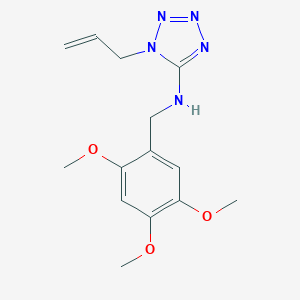![molecular formula C18H21NO3 B276658 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
Mechanism of Action
The exact mechanism of action of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine is not fully understood, but it is believed to act as a dopamine receptor agonist. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has been shown to increase the release of dopamine in the brain, which can lead to enhanced cognitive function and neuroprotection.
Biochemical and Physiological Effects:
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to enhanced cognitive function and neuroprotection. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine is that it is relatively easy to synthesize and can be produced in large quantities. This makes it a useful compound for laboratory experiments. However, one of the limitations of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine. One area of research could focus on its potential use in the treatment of Parkinson's disease. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has been shown to have neuroprotective effects and could potentially slow the progression of the disease. Another area of research could focus on the use of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine in the treatment of depression and ADHD. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has been shown to enhance cognitive function and could potentially be used as a treatment for these disorders. Finally, research could focus on the development of new compounds that are structurally similar to N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine but have improved therapeutic properties.
Synthesis Methods
The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine involves the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde with propylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization. The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine is relatively simple and can be achieved through standard laboratory techniques.
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have neuroprotective effects and can enhance cognitive function. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has also been studied for its potential use in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C18H21NO3/c1-2-9-19-11-14-3-6-16(7-4-14)20-12-15-5-8-17-18(10-15)22-13-21-17/h3-8,10,19H,2,9,11-13H2,1H3 |
InChI Key |
XDOCICKIOQVSCQ-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)
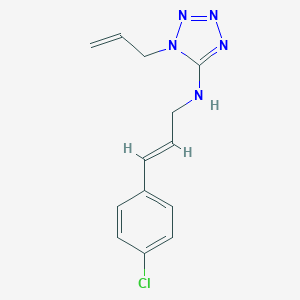
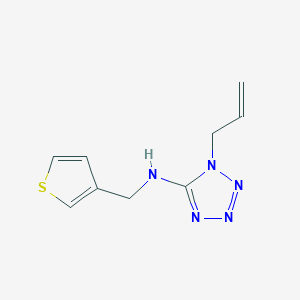

![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)
![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)
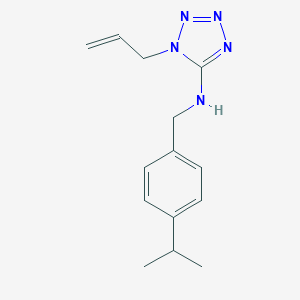
![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)
